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Compound of Interest

Compound Name: Devaleryl Valsartan Impurity

Cat. No.: B121866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Devaleryl Valsartan Impurity, chemically known as (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-

(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known process impurity and degradation

product of the angiotensin II receptor antagonist, Valsartan.[1][2] As a critical reference

standard, its availability in a highly purified form is essential for the accurate identification and

quantification of impurities in Valsartan active pharmaceutical ingredients (APIs) and formulated

drug products, ensuring their quality, safety, and efficacy. These application notes provide a

comprehensive overview of the synthesis and purification of the Devaleryl Valsartan Impurity
reference standard.
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Property Value

Chemical Name
(S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-

tetrazol-5-yl)-biphenyl-4-ylmethyl]amine

Synonyms Valsartan Impurity D, Desvaleryl Valsartan

CAS Number 676129-92-3

Molecular Formula C₁₉H₂₁N₅O₂

Molecular Weight 351.40 g/mol [3]

Appearance White to off-white solid[4]

Purity (typical) ≥98%[3]

Synthesis Protocol
The synthesis of Devaleryl Valsartan Impurity can be achieved through a multi-step process

involving the coupling of a protected biphenyl derivative with L-valine methyl ester, followed by

tetrazole formation and subsequent hydrolysis.

Synthesis Workflow Diagram

Synthesis Pathway

Starting Materials:
- 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

- L-Valine methyl ester hydrochloride
Step 1: Alkylation Intermediate:

(S)-methyl 2-(((2'-(cyano)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate Step 2: Tetrazole Formation Intermediate:
(S)-methyl 3-methyl-2-(((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)butanoate Step 3: Hydrolysis Final Product:

Devaleryl Valsartan Impurity

Click to download full resolution via product page

Caption: Synthetic pathway for Devaleryl Valsartan Impurity.

Experimental Protocol
Step 1: Synthesis of (S)-methyl 2-(((2'-(cyano)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-

methylbutanoate
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In a round-bottom flask, dissolve L-valine methyl ester hydrochloride (1.2 eq) in a suitable

organic solvent such as N,N-dimethylformamide (DMF).

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq), to the

solution and stir at room temperature.

Slowly add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in DMF to the

reaction mixture.

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude product.

Step 2: Synthesis of (S)-methyl 3-methyl-2-(((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-

yl)methyl)amino)butanoate

Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene.

Add sodium azide (3.0 eq) and triethylamine hydrochloride (3.0 eq) to the solution.

Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours, monitoring

the conversion of the nitrile to the tetrazole by TLC or HPLC.

Cool the reaction mixture to room temperature and carefully quench with water.

Adjust the pH of the aqueous layer to acidic (pH 3-4) with a suitable acid (e.g., 1N HCl).

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of Devaleryl Valsartan Impurity (Hydrolysis)

Dissolve the crude tetrazole intermediate from Step 2 in a mixture of methanol and water.
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Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the hydrolysis of the

methyl ester by TLC or HPLC.

Once the reaction is complete, remove the methanol under reduced pressure.

Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to

remove any unreacted starting material.

Carefully acidify the aqueous layer to pH 4-5 with a suitable acid (e.g., 1N HCl) to precipitate

the final product.

Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude

Devaleryl Valsartan Impurity.

Purification Protocol
The crude Devaleryl Valsartan Impurity is purified using preparative High-Performance Liquid

Chromatography (HPLC) to obtain the reference standard with the desired purity.

Purification Workflow Diagram
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Purification Workflow

Crude Devaleryl Valsartan Impurity

Dissolution in Mobile Phase

Preparative HPLC System

Fraction Collection

Purity Analysis of Fractions (Analytical HPLC)

Pooling of Pure Fractions

Lyophilization/Solvent Evaporation

Purified Devaleryl Valsartan Impurity
(Reference Standard)

Click to download full resolution via product page

Caption: Purification workflow for Devaleryl Valsartan Impurity.
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Preparative HPLC Method
Parameter Recommended Conditions

Column
Reversed-phase C18 (e.g., 250 x 21.2 mm, 5

µm)

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B Acetonitrile

Gradient
Optimized gradient from 10% to 90% Mobile

Phase B over 30-40 minutes

Flow Rate 15-20 mL/min

Detection UV at 225 nm

Injection Volume
Dependent on column loading capacity and

sample concentration

Protocol:

Dissolve the crude Devaleryl Valsartan Impurity in a minimal amount of a suitable solvent

mixture (e.g., a small amount of DMF or DMSO, diluted with the initial mobile phase).

Filter the sample solution through a 0.45 µm filter before injection.

Set up the preparative HPLC system with the specified column and mobile phases.

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

Inject the sample solution onto the column.

Run the gradient elution and collect fractions corresponding to the main peak of the

Devaleryl Valsartan Impurity.

Analyze the purity of the collected fractions using an analytical HPLC method.

Pool the fractions with the desired purity (e.g., >98%).
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Remove the organic solvent from the pooled fractions under reduced pressure.

Lyophilize the remaining aqueous solution to obtain the purified Devaleryl Valsartan
Impurity as a solid reference standard.

Analytical Characterization
The identity and purity of the synthesized and purified Devaleryl Valsartan Impurity should be

confirmed by various analytical techniques.

Analytical Data Summary
Analysis Specification Typical Results

HPLC Purity ≥ 98.0% 99.5%

Mass Spectrometry (m/z) [M+H]⁺: 352.18 Conforms

¹H NMR Conforms to structure Conforms

¹³C NMR Conforms to structure Conforms

Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI), Positive

Expected Ion: [M+H]⁺

Calculated m/z: 352.1774

Observed m/z: 352.18

Fragmentation Pattern: Key fragment ions observed in MS/MS analysis can help confirm the

structure. Common fragmentation pathways involve the loss of the valine moiety and cleavage

at the benzylic position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
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¹H NMR: Characteristic peaks for the biphenyl protons, the tetrazole proton, the benzylic

methylene protons, and the valine moiety protons are expected.

¹³C NMR: Resonances corresponding to all 19 carbon atoms should be observed, including

the carbonyl carbon of the carboxylic acid, the aromatic carbons of the biphenyl system, and

the aliphatic carbons of the valine side chain.

Conclusion
The successful synthesis and purification of the Devaleryl Valsartan Impurity reference

standard are paramount for the quality control of Valsartan. The protocols outlined in these

application notes provide a robust framework for obtaining this critical impurity in high purity.

Adherence to these methods, coupled with thorough analytical characterization, will ensure a

reliable supply of this reference standard for researchers and pharmaceutical professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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